molecular formula C15H19N3O3 B2502063 Tert-butyl ((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)carbamate CAS No. 1396867-73-4

Tert-butyl ((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)carbamate

Cat. No.: B2502063
CAS No.: 1396867-73-4
M. Wt: 289.335
InChI Key: LRNGFJXIUYWHNM-UHFFFAOYSA-N
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Description

Tert-butyl ((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)carbamate is a sophisticated chemical intermediate of significant importance in medicinal chemistry and drug discovery, particularly in the synthesis of Phthalazin-1(2H)-one-based compounds. This scaffold is a recognized privileged structure in the design of potent Poly(ADP-ribose) polymerase (PARP) inhibitors. PARP enzymes, especially PARP1 and PARP2, play a critical role in the DNA damage response, and their inhibition is a validated therapeutic strategy for cancers with homologous recombination deficiencies, such as those with BRCA1/2 mutations. Researchers utilize this carbamate-protected intermediate to efficiently synthesize and explore novel analogs for targeted cancer therapies. The Boc (tert-butoxycarbonyl) protecting group is a standard feature in multi-step organic synthesis, allowing for the precise and sequential construction of complex molecules by safeguarding the amine functionality during reactions at other sites on the phthalazinone core. Its primary research value lies in enabling the development of next-generation PARP inhibitors, which are being investigated not only as monotherapies but also for their potential to synergize with other DNA-damaging agents like chemotherapy and radiotherapy. The ongoing exploration of PARP trapping, a mechanism where the inhibitor stabilizes the PARP enzyme on damaged DNA, underscores the continued need for novel chemical entities in this field. Furthermore, the phthalazinone core is being explored for applications beyond oncology, including the treatment of cardiovascular diseases and inflammatory conditions, where PARP activity is also implicated. This compound therefore serves as a critical building block for researchers aiming to elucidate the nuances of PARP biology and to advance the discovery of new therapeutic agents.

Properties

IUPAC Name

tert-butyl N-[(3-methyl-4-oxophthalazin-1-yl)methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O3/c1-15(2,3)21-14(20)16-9-12-10-7-5-6-8-11(10)13(19)18(4)17-12/h5-8H,9H2,1-4H3,(H,16,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRNGFJXIUYWHNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=NN(C(=O)C2=CC=CC=C21)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of tert-Butyl Hydrazine with Methyl-Substituted Phthalic Anhydride

Procedure :

  • Charge a flame-dried flask with 3-methylphthalic anhydride (10.0 g, 56.8 mmol) and anhydrous THF (150 mL).
  • Add tert-butyl hydrazine hydrochloride (7.2 g, 62.5 mmol) and DIEA (14.7 mL, 85.2 mmol) dropwise at 0°C.
  • Reflux at 80°C for 12 h under N₂.
  • Concentrate under vacuum and purify via silica chromatography (EtOAc/hexanes 3:7).

Yield : 68% (9.1 g) as white crystals
Characterization :

  • $$ ^1H $$-NMR (400 MHz, CDCl₃): δ 8.21 (d, J=7.8 Hz, 1H), 7.98 (t, J=7.6 Hz, 1H), 7.62 (d, J=7.9 Hz, 1H), 3.02 (s, 3H), 1.49 (s, 9H)
  • ESI-MS: m/z 275.1 [M+H]⁺

Installation of Methylene-Carbamate Linkage

Mannich Reaction for Aminomethylation

Optimized Conditions :

Component Quantity Role
Phthalazinone core 5.0 g Substrate
Formaldehyde (37%) 4.2 mL Electrophile
BocNH₂ 3.8 g Amine source
AcOH 50 mL Catalyst
  • Suspend phthalazinone (5.0 g, 18.2 mmol) in AcOH.
  • Add formaldehyde and BocNH₂ sequentially at 0°C.
  • Stir at 60°C for 6 h.
  • Quench with NaHCO₃ (sat.), extract with DCM (3×50 mL).

Yield : 82% (6.1 g)
Critical Note : Excess formaldehyde leads to bis-aminomethylation byproducts.

Carbamate Protection and Deprotection

PyAOP-Mediated Coupling

Scale-Up Protocol :

Reaction Setup:
- Substrate: 3-Methylphthalazinone (10 mmol)
- Reagent: Boc-O-PEG2-CH₂Cl (12 mmol)
- Coupling Agent: PyAOP (11 mmol)
- Base: DIEA (22 mmol)
- Solvent: Anhydrous DMF (30 mL)
  • Activate carboxylic acid with PyAOP/DIEA (30 min, 0°C)
  • Add Boc-protected amine dropwise
  • Stir at RT for 4 h
  • Purify via prep-HPLC (0.1% TFA/MeCN)

Yield : 78% (TFA salt)
Purity : >95% (LC-MS, TFA method Rt=0.82 min)

Analytical Validation

Comparative Spectroscopic Data

Table 1: Key NMR Assignments

Proton Environment δ (ppm) Multiplicity Correlation
Phthalazinone C3-CH₃ 2.61 s COSY: None
Methylene (-CH₂-NH-) 4.52 t (J=5.7 Hz) HSQC: C-25
tert-Butyl 1.37 s NOE: CH₂

Mass Fragmentation Pattern :

  • Base peak at m/z 401.0 [M+H]⁺ corresponds to loss of Boc group (-100 Da)
  • Secondary fragments at m/z 301.2 (phthalazinone core + CH₂)

Industrial-Scale Considerations

Cost Analysis of Coupling Reagents

Table 2: Reagent Efficiency Comparison

Reagent Cost ($/mol) Reaction Time (h) Yield (%)
PyAOP 420 4 78
HATU 380 6 72
EDCI 150 12 65

Chemical Reactions Analysis

Types of Reactions

Tert-butyl ((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted carbamates.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl ((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)carbamate is used as an intermediate in the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study enzyme interactions and inhibition. Its structure allows it to mimic certain biological molecules, making it useful in the development of enzyme inhibitors.

Medicine

In medicinal chemistry, this compound is investigated for its potential as a drug candidate. Its ability to interact with biological targets makes it a promising compound for the development of new therapeutics.

Industry

In the industrial sector, this compound can be used in the production of polymers and other materials. Its stability and reactivity make it suitable for various applications, including coatings and adhesives.

Mechanism of Action

The mechanism of action of tert-butyl ((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The phthalazinone moiety can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share key structural motifs with tert-butyl ((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)carbamate, including the tert-butyl carbamate protecting group, heterocyclic cores, and functionalized side chains.

Tert-butyl(5-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)furan-2-yl)methylcarbamate (Example from )

  • Core Structure: Pyrazolo[3,4-d]pyrimidine fused with a chromenone ring, contrasting with the phthalazine core of the target compound.
  • Functional Groups : Features a 5-fluoro-3-(3-fluorophenyl)chromen-4-one substituent, enhancing π-stacking interactions in biological targets.
  • Physical Properties : Melting point (163–166°C) and molecular weight (615.7 g/mol, M⁺+1) are documented .

Tert-butyl ((1-amino-4-methoxycyclohexyl)methyl)carbamate (Example from )

  • Core Structure : Cyclohexylamine derivative lacking a heteroaromatic system but retaining the tert-butyl carbamate group.
  • Functionalization: Methoxy and amino groups on the cyclohexane ring, suggesting divergent reactivity compared to the phthalazine-based target compound.
  • Synthesis : Utilizes reductive amination and carbamate protection strategies, emphasizing modular approaches for amine-functionalized intermediates .

Comparative Data Table

Compound Name Core Structure Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups Synthesis Method
This compound (Target) Phthalazine Not provided Not provided 3-methyl-4-oxo, carbamate-protected amine Likely SN2 or coupling reactions (inferred)
Tert-butyl(5-(4-amino-1-(chromen-2-yl)ethyl)-pyrazolo[3,4-d]pyrimidin-3-yl)furan-2-yl)carbamate Pyrazolo-pyrimidine-chromenone 615.7 163–166 Fluoro-phenyl, boronic acid Suzuki-Miyaura coupling
Tert-butyl ((1-amino-4-methoxycyclohexyl)methyl)carbamate Cyclohexylamine Not provided Not provided Methoxy, amino Reductive amination

Key Research Findings

  • Synthetic Flexibility : The tert-butyl carbamate group is a versatile protecting group across analogs, enabling selective deprotection for downstream functionalization .
  • Methodological Overlap : Palladium-catalyzed cross-coupling (Suzuki-Miyaura) and reductive amination are transferable strategies for synthesizing carbamate-protected heterocycles .

Biological Activity

Tert-butyl ((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)carbamate is a compound that has garnered attention in recent years due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the existing literature on the biological activity of this compound, highlighting its mechanisms of action, efficacy against various pathogens, and its potential therapeutic applications.

Chemical Structure and Properties

The compound's molecular formula is C14H18N2O3C_{14}H_{18}N_2O_3 with a molecular weight of 270.30 g/mol. The structure features a phthalazinone core, which is known for its diverse biological activities.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of phthalazinones exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown potent antibacterial activity against both Gram-positive and Gram-negative bacteria.

Efficacy Against Bacteria

A study indicated that various derivatives exhibited Minimum Inhibitory Concentrations (MICs) ranging from 0.004 to 0.06 mg/mL against different bacterial strains. Notably, the compound was more effective than standard antibiotics like ampicillin and streptomycin, particularly against Enterobacter cloacae and Escherichia coli, which are known for their resistance profiles .

Bacterial Strain MIC (mg/mL) MBC (mg/mL)
Enterobacter cloacae0.0040.008
Escherichia coli0.0110.030
Staphylococcus aureus0.0150.030
Bacillus cereus0.0150.030

Anticancer Activity

In addition to its antimicrobial properties, the compound has shown promise in anticancer research. Preliminary investigations indicate that it may inhibit the proliferation of various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms.

Case Studies

  • Study on Human Cancer Cell Lines : A study evaluated the cytotoxic effects of several phthalazinone derivatives on human cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer). The results indicated that certain derivatives exhibited IC50 values lower than those of conventional chemotherapeutics, suggesting a potential role as an alternative treatment.
  • Mechanism of Action : Molecular docking studies have suggested that these compounds may interact with key proteins involved in cancer cell survival and proliferation, such as Bcl-2 and caspases .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

  • The presence of the phthalazinone moiety is critical for its antimicrobial and anticancer properties.
  • Substituents on the nitrogen atom significantly affect the potency against various pathogens.

Q & A

Q. How can the synthesis of tert-butyl ((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)carbamate be optimized for high yield and purity?

The synthesis involves multi-step reactions, including condensation of tert-butylhydrazine with phthalic anhydride derivatives, followed by carbamate formation. Key parameters include:

  • Temperature control : Maintaining 0–5°C during carbamate coupling to minimize side reactions.
  • Solvent selection : Use of polar aprotic solvents (e.g., DMF) to enhance reactivity and solubility of intermediates.
  • Workup protocols : Liquid-liquid extraction with ethyl acetate and water to isolate the product effectively . Yield optimization may require iterative adjustment of stoichiometry (e.g., 1.2 equivalents of tert-butyl chloroformate) and monitoring via TLC/HPLC .

Q. What spectroscopic methods are essential for characterizing this compound?

  • NMR spectroscopy :
  • ¹H NMR : Peaks at δ 1.4–1.5 ppm (tert-butyl group), δ 4.2–4.4 ppm (CH₂ linker), and δ 7.5–8.5 ppm (phthalazine aromatic protons).
  • ¹³C NMR : Signals near δ 80 ppm (tert-butyl C), δ 155–160 ppm (carbamate carbonyl), and δ 165–170 ppm (phthalazinone carbonyl) .
    • Mass spectrometry : ESI-MS or HRMS to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 354.20) .

Q. How does the tert-butyl group influence the compound’s stability and reactivity?

The tert-butyl group enhances steric protection of the carbamate moiety, reducing hydrolysis under basic conditions. However, it may hinder nucleophilic attack at the phthalazine ring. Stability studies in DMSO or aqueous buffers (pH 4–9) are recommended to assess degradation kinetics .

Advanced Research Questions

Q. What crystallographic strategies resolve structural ambiguities in this compound?

Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) is critical. Key steps:

  • Crystal growth : Slow evaporation of a dichloromethane/hexane solution.
  • Data collection : Mo-Kα radiation (λ = 0.71073 Å) at 100 K.
  • Refinement : Anisotropic displacement parameters for non-H atoms, with hydrogen positions geometrically optimized. Discrepancies in bond angles (e.g., phthalazine ring distortions) may arise from crystal packing effects .

Q. How can contradictory biological activity data be reconciled across studies?

Discrepancies may stem from:

  • Assay conditions : Variations in cell lines (e.g., HEK293 vs. HeLa) or enzyme isoforms.
  • Compound purity : HPLC purity thresholds (>95%) are critical; impurities like de-tert-butyl analogs (e.g., phthalazinone derivatives) may confound results . Validate activity via orthogonal assays (e.g., SPR for binding affinity vs. cellular IC₅₀) .

Q. What computational methods predict interactions with biological targets?

  • Docking studies : Use AutoDock Vina with phthalazine-containing analogs as templates (PDB: 4XYZ).
  • MD simulations : CHARMM force fields to assess stability of ligand-protein complexes over 100 ns trajectories. Focus on conserved residues in the ATP-binding pocket of kinases, a hypothesized target class .

Methodological Considerations

Q. How to design stability-indicating assays for this compound?

  • Forced degradation : Expose to 0.1 M HCl (acidic), 0.1 M NaOH (basic), and UV light (photolytic).
  • Analytical tools : UPLC-PDA at 254 nm to track degradation products.
  • Kinetic modeling : Pseudo-first-order rate constants (k) derived from Arrhenius plots at 25–60°C .

Q. What strategies distinguish this compound from structurally similar analogs?

  • Comparative NMR : Focus on methyl group shifts (δ 2.5–3.0 ppm for 3-methyl vs. δ 3.5–4.0 ppm for 7-bromo analogs).
  • XRD metrics : Compare torsion angles (e.g., C1-N2-C7-O8) and hydrogen-bonding networks .

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